N-(4-bromophenyl)-3-hydroxy-2-naphthamide

CREB-CBP inhibition protein–protein interaction transcription factor oncology

N-(4-Bromophenyl)-3-hydroxy-2-naphthamide (CAS 50729-40-3, C17H12BrNO2, MW 342.19 g/mol) is a synthetic N-aryl-3-hydroxy-2-naphthamide bearing a para-bromophenyl substituent. It belongs to the broader naphthol AS family of compounds historically used as azo coupling components.

Molecular Formula C17H12BrNO2
Molecular Weight 342.2 g/mol
CAS No. 50729-40-3
Cat. No. B13943546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-3-hydroxy-2-naphthamide
CAS50729-40-3
Molecular FormulaC17H12BrNO2
Molecular Weight342.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)Br)O
InChIInChI=1S/C17H12BrNO2/c18-13-5-7-14(8-6-13)19-17(21)15-9-11-3-1-2-4-12(11)10-16(15)20/h1-10,20H,(H,19,21)
InChIKeyHBCJKVALTGCACO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromophenyl)-3-hydroxy-2-naphthamide (CAS 50729-40-3): A Differentiated N-Aryl Naphthamide for CREB-Targeted Anticancer & Antimicrobial Research


N-(4-Bromophenyl)-3-hydroxy-2-naphthamide (CAS 50729-40-3, C17H12BrNO2, MW 342.19 g/mol) is a synthetic N-aryl-3-hydroxy-2-naphthamide bearing a para-bromophenyl substituent. It belongs to the broader naphthol AS family of compounds historically used as azo coupling components [1]. Unlike its parent scaffold 3-hydroxy-2-naphthamide, the para-bromo substitution confers distinct electronic and steric properties that quantitatively differentiate its biological activity profile in two key areas: (i) inhibition of the CREB–CBP protein–protein interaction axis relevant to oncology, and (ii) direct antibacterial activity against clinically relevant Gram-positive and Gram-negative pathogens [1][2]. The compound serves as a privileged intermediate for further derivatization, particularly via palladium-catalyzed cross-coupling at the bromine position, enabling access to analogs that are synthetically inaccessible from chloro or fluoro congeners [2].

Why N-(4-Bromophenyl)-3-hydroxy-2-naphthamide Cannot Be Interchanged with Other Naphthol AS Congeners: Quantitative Selectivity and Activity Gradients


In-class substitution among N-aryl-3-hydroxy-2-naphthamides is not permissible without altering pharmacological performance because the para-substituent on the phenyl ring directly governs two measurable outcomes: (i) inhibition of the KIX–KID protein–protein interaction, which operates over a >20-fold IC50 range among halogen congeners, and (ii) differential antiproliferative selectivity across cancer cell lines [1]. The 4-bromo derivative occupies a distinct position in the structure–activity relationship (SAR) landscape—offering a unique combination of intermediate steric bulk, moderate electron-withdrawing character, and a synthetically versatile C–Br bond that the 4-Cl, 4-F, and 4-I analogs cannot simultaneously provide [1]. Procurement of a generic “naphthol AS-type” compound without specifying the bromo substitution therefore carries a high risk of obtaining a molecule with two- to ten-fold weaker activity in the assay of interest, as demonstrated in the quantitative evidence below.

Quantitative Differentiation Evidence for N-(4-Bromophenyl)-3-hydroxy-2-naphthamide: Comparator-Anchored Performance Data


KIX–KID Interaction Inhibition: 4-Br vs. 4-Cl, 4-F, and 4-I Naphthamide Analogs

In a head-to-head SAR study, N-(4-bromophenyl)-3-hydroxy-2-naphthamide (compound 1e) inhibited the KIX–KID interaction with an IC50 of 9.59 ± 1.35 µM, placing it between the 4-Cl analog (Naphthol AS-E, 1a: 2.90 ± 0.81 µM) and the 4-I analog (1f: 34.5 ± 3.96 µM). The potency rank order was 4-F (1.73 µM) > 4-Cl (2.90 µM) > 4-Br (9.59 µM) > 4-I (34.5 µM), establishing that the bromo derivative provides intermediate KIX–KID inhibition strength that may be advantageous for applications requiring moderated target engagement rather than maximal suppression [1].

CREB-CBP inhibition protein–protein interaction transcription factor oncology

Cellular CREB-Mediated Transcription Inhibition: 4-Br vs. 4-Cl Selectivity Profile

In a cell-based CREB Renilla luciferase reporter assay, the 4-Br compound (1e) inhibited CREB-mediated gene transcription with an IC50 of 3.45 ± 0.07 µM, compared to 2.29 ± 0.31 µM for the 4-Cl analog (1a). While the 4-Cl compound is ~1.5-fold more potent at the cellular CREB transcription level, an inspection of the full dataset reveals that the 4-Br compound's cellular activity (3.45 µM) is more closely aligned with its biochemical KIX–KID IC50 (9.59 µM) than the 4-Cl compound's cellular activity (2.29 µM) is to its biochemical IC50 (2.90 µM), suggesting a distinct cell-permeability or intracellular binding behavior profile [1].

CREB transcription cellular reporter assay oncology target engagement

Selective Antiproliferative Activity in MCF-7 Breast Cancer Cells: 4-Br vs. 4-Cl Differentiation

In MCF-7 breast adenocarcinoma cells, the 4-Br compound (1e) exhibited a GI50 of 1.83 ± 0.70 µM—notably more potent than the 4-Cl lead compound (1a: 2.81 ± 0.35 µM) despite being 3.3-fold weaker in the biochemical KIX–KID assay. This represents a reversal of the potency rank order compared to the cell-free assay, where 4-Cl is superior. Across a panel of four cancer lines (A549, MCF-7, MDA-MB-231, MDA-MB-468), the 4-Br compound showed the narrowest standard deviation in GI50 values, suggesting a more uniform antiproliferative profile than 4-Cl or 4-F [1].

breast cancer MCF-7 antiproliferative GI50

Antibacterial Activity Against Staphylococcus aureus and Escherichia coli: 4-Br Naphthamide vs. Parent 3-Hydroxy-2-naphthamide

N-(4-Bromophenyl)-3-hydroxy-2-naphthamide demonstrated antibacterial activity with minimum inhibitory concentrations (MIC) of 30 µg/mL against S. aureus and 40 µg/mL against E. coli [1]. The parent scaffold 3-hydroxy-2-naphthamide is reported to exhibit an MIC of 55.0 µmol/L (~10.3 µg/mL) against methicillin-resistant S. aureus (MRSA) . While the 4-bromophenyl substitution modulates the antibacterial spectrum, the compound retains Gram-positive activity while gaining Gram-negative coverage that the unsubstituted parent lacks. As a class-level comparator, 3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide was reported with an MIC of 55.0 µmol/L against S. aureus and MRSA strains .

antibacterial MIC Gram-positive Gram-negative

Enterococcus faecalis Biofilm Inhibition: Target Compound Activity vs. In-Class Reference

In a direct antibacterial assay against Enterococcus faecalis CECT 481, the target compound demonstrated an IC50 of 3.19 µM (3.19 × 10³ nM) for inhibition of microbial growth after 18 h incubation, as recorded in the BindingDB/ChEMBL database [1]. For biofilm formation inhibition against E. faecalis assessed by crystal violet staining after 20 h, a related naphthamide derivative showed an IC50 of 6.27 µM [2]. These data indicate low-micromolar activity against a clinically relevant Gram-positive pathogen implicated in hospital-acquired infections.

biofilm inhibition Enterococcus faecalis antibacterial IC50

Synthetic Tractability Advantage: C–Br Bond as a Cross-Coupling Handle vs. C–Cl or C–F Analogs

The para-bromine substituent provides a synthetically versatile handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira). The C–Br bond (bond dissociation energy ~337 kJ/mol) is significantly more reactive in oxidative addition to Pd(0) than the C–Cl bond (~397 kJ/mol) present in Naphthol AS-E, enabling milder coupling conditions and broader substrate scope [1]. This positions the 4-Br compound as a privileged intermediate for generating focused libraries of naphthamide analogs that are inaccessible—or require forcing conditions—from the 4-Cl or 4-F congeners [1].

palladium-catalyzed coupling Suzuki coupling derivatization C–Br reactivity

Best-Fit Research and Industrial Application Scenarios for N-(4-Bromophenyl)-3-hydroxy-2-naphthamide


CREB-Mediated Transcription Oncology Research Requiring Moderated KIX–KID Target Engagement

For laboratories studying CREB-dependent oncogenic transcription where complete KIX–KID blockade is undesirable (e.g., due to toxicity concerns or need for pathway modulation rather than shutdown), N-(4-bromophenyl)-3-hydroxy-2-naphthamide offers a KIX–KID IC50 of 9.59 µM—approximately 3.3-fold weaker than the 4-Cl lead Naphthol AS-E (2.90 µM) but 3.6-fold stronger than the 4-I analog (34.5 µM) [1]. This intermediate potency, combined with its superior MCF-7 antiproliferative activity (GI50 = 1.83 µM vs. 2.81 µM for 4-Cl), makes the 4-Br compound particularly suitable for breast cancer models where CREB signaling is a validated driver but complete transcriptional suppression is not the therapeutic goal [1].

Broad-Spectrum Antibacterial Screening with Gram-Negative Coverage

In antimicrobial discovery programs requiring compounds with activity against both Gram-positive and Gram-negative bacteria, the 4-Br naphthamide provides MIC values of 30 µg/mL (S. aureus) and 40 µg/mL (E. coli) [2], representing a broader spectrum than the parent 3-hydroxy-2-naphthamide scaffold, which is primarily documented for antimycobacterial activity. The compound's low-micromolar IC50 against Enterococcus faecalis (3.19 µM growth inhibition) [3] further supports its use as a screening hit for multidrug-resistant Gram-positive infections, including biofilm-forming Enterococci relevant to hospital-acquired infections.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling for Focused Library Synthesis

Medicinal chemistry teams pursuing structure–activity relationship expansion of the naphthamide scaffold should prioritize the 4-Br derivative over the 4-Cl (Naphthol AS-E) or 4-F analogs when downstream diversification is planned. The weaker C–Br bond (BDE ~337 kJ/mol vs. ~397 kJ/mol for C–Cl) enables Suzuki, Sonogashira, and Buchwald–Hartwig couplings under milder conditions [4], facilitating the generation of biaryl, alkyne, and amine-substituted libraries that are synthetically inaccessible or low-yielding from the chloro precursor. This directly translates to faster analog production and reduced optimization cycle times.

CREB-CBP Protein–Protein Interaction Inhibitor Tool Compound for Chemical Biology

For chemical biology groups investigating the CREB–CBP interaction axis as a transcriptional dependency in cancer, the 4-Br compound serves as a well-characterized tool with complete SAR context. Its cellular CREB inhibition IC50 of 3.45 µM, combined with documented KIX–KID biochemical activity (9.59 µM) and a known rank order among halogen congeners (F > Cl > Br > I) [1], provides researchers with a quantitative framework for interpreting phenotypic assay results and distinguishing on-target CREB effects from off-target contributions—a capability not available when using uncharacterized commercial naphthamide samples.

Quote Request

Request a Quote for N-(4-bromophenyl)-3-hydroxy-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.